(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Beschreibung
The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenyl group. The methanone bridge links this structure to a 1,3,5-trimethylpyrazole moiety. This architecture combines pharmacophores known for diverse bioactivities:
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWGWBFCODBEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid structure that combines elements of oxadiazole and pyrazole moieties. These structural features are known for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxadiazole Ring: Known for its role in drug design due to its ability to interact with various biological targets.
- Pyrazole Moiety: Often associated with anti-inflammatory and anticancer activities.
Anticancer Activity
The oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the mechanism of action involving the inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC) , which are crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | HDAC Inhibition |
| Compound B | HeLa (Cervical) | 15.2 | Thymidylate Synthase Inhibition |
| Target Compound | A549 (Lung) | 8.7 | Dual Inhibition of HDAC and Thymidylate Synthase |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. The presence of both oxadiazole and pyrazole rings enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli . The target compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .
The biological activity of (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition: The compound targets critical enzymes involved in DNA synthesis and repair.
- Receptor Modulation: It may modulate receptor activity linked to cell signaling pathways important in cancer progression.
- Oxidative Stress Induction: Increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Groups
The compound’s uniqueness lies in its fusion of oxadiazole and pyrazole motifs. Below is a comparative analysis with hypothetical analogs based on functional group relevance:
Key Observations:
Pharmacological Potential
- Cancer Therapeutics: Compounds like erastin, which induce ferroptosis in oral squamous cell carcinoma (OSCC), share targetable electrophilic features with oxadiazoles. The target compound’s oxadiazole moiety might similarly interact with redox pathways .
- Agrochemical Applications: Pyrazole-containing insecticides (e.g., fipronil analogs) rely on substituent patterns for potency. The trimethylpyrazole group here may reduce non-target toxicity compared to halogenated variants .
Research Findings and Data Gaps
Bioactivity Hypotheses
Limitations in Current Evidence
The provided evidence lacks direct data on this compound’s physicochemical properties (e.g., solubility, logP) or in vitro/in vivo efficacy. Future studies should prioritize:
- Kinase Inhibition Assays : To validate theoretical targets.
- Therapeutic Index Evaluation: Comparing cytotoxicity in OSCC vs. normal cells, leveraging platforms like 3D vascularized hydrogels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
